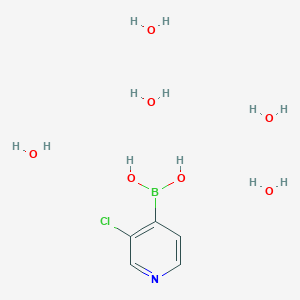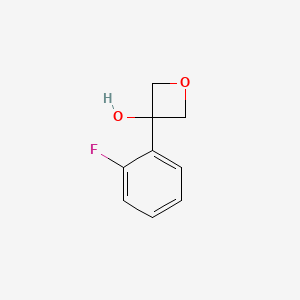![molecular formula C10H20F2N2 B13713003 cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine](/img/structure/B13713003.png)
cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is characterized by the presence of a cyclohexanamine ring substituted with a difluoroethyl and methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine typically involves the reaction of cyclohexanone with difluoroethylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce amines or alcohols, and substitution may result in various substituted derivatives.
Applications De Recherche Scientifique
cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cyclohexanamine derivatives with different substituents, such as:
- cis-4-[[(2,2-Difluoroethyl)(ethyl)amino]methyl]cyclohexanamine
- cis-4-[[(2,2-Difluoroethyl)(propyl)amino]methyl]cyclohexanamine
- cis-4-[[(2,2-Difluoroethyl)(butyl)amino]methyl]cyclohexanamine
Uniqueness
cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine is unique due to its specific combination of difluoroethyl and methylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H20F2N2 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
4-[[2,2-difluoroethyl(methyl)amino]methyl]cyclohexan-1-amine |
InChI |
InChI=1S/C10H20F2N2/c1-14(7-10(11)12)6-8-2-4-9(13)5-3-8/h8-10H,2-7,13H2,1H3 |
Clé InChI |
VQRWGAWAHVNDJY-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1CCC(CC1)N)CC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-[(2-Amino-2-carboxyethyl)sulfanyl]-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B13712967.png)

![2-[[2-[[5-Amino-1,5-dioxo-1-(1-oxopropan-2-ylamino)pentan-2-yl]amino]-1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid](/img/structure/B13712976.png)



![(6-(Benzyloxy)-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13713011.png)

